4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid
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Overview
Description
4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid is an organic compound that features a phenyl group attached to a butanoic acid backbone, with a di(propan-2-yl)amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid typically involves the following steps:
Formation of the Butanoic Acid Backbone: This can be achieved through a series of reactions starting from simpler organic molecules. For instance, a Grignard reaction can be used to form the carbon chain.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Addition of the Di(propan-2-yl)amino Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and amino groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The di(propan-2-yl)amino group can interact with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid: shares structural similarities with other compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
791029-82-8 |
---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
4-[di(propan-2-yl)amino]-2-phenylbutanoic acid |
InChI |
InChI=1S/C16H25NO2/c1-12(2)17(13(3)4)11-10-15(16(18)19)14-8-6-5-7-9-14/h5-9,12-13,15H,10-11H2,1-4H3,(H,18,19) |
InChI Key |
MMLKALDRWYPPGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C(=O)O)C(C)C |
Origin of Product |
United States |
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